N-(3,5-DIMETHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
N-(3,5-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a 1,4,8-triazaspiro[4.5]decane core fused with a 4-methoxyphenyl group and a sulfanyl-linked acetamide substituent. The 3,5-dimethylphenyl and 4-methoxyphenyl groups enhance lipophilicity, which may influence pharmacokinetic properties such as membrane permeability . While its exact biological target remains unelucidated in public literature, its structural motifs align with inhibitors of kinases or epigenetic regulators.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-17-13-18(2)15-20(14-17)26-22(30)16-32-24-23(19-5-7-21(31-4)8-6-19)27-25(28-24)9-11-29(3)12-10-25/h5-8,13-15H,9-12,16H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFCOEHAZNOBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic prospects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique triazaspiro structure, which contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 478.63 g/mol. The presence of various functional groups enhances its interaction with biological targets.
Structural Components
| Component | Description |
|---|---|
| Aromatic Rings | Contribute to hydrophobic interactions and receptor binding. |
| Triazole Ring | Implicated in biological activity through coordination with metal ions in enzymes. |
| Sulfanyl Group | May enhance the compound's reactivity and interaction with biological systems. |
Antipsychotic Properties
Research has indicated that derivatives of triazaspiro compounds exhibit antipsychotic effects. A study highlighted the potential of similar compounds to modulate dopaminergic pathways without significant extrapyramidal side effects, suggesting that this compound may possess similar properties .
Cardiovascular Effects
Recent studies have explored the role of triazaspiro compounds in myocardial infarction treatment. These compounds have been shown to inhibit mitochondrial permeability transition pore (mPTP) opening, which is critical in reducing myocardial cell death during reperfusion injury . This suggests that the compound could be beneficial in cardiac applications.
Study 1: Antipsychotic Profiling
A comparative study involving various triazaspiro compounds assessed their antipsychotic profiles using behavioral pharmacological test models. The results indicated that modifications to the phenyl moiety significantly influenced the antipsychotic efficacy while maintaining a favorable side effect profile .
Study 2: Myocardial Infarction Model
In a model simulating myocardial infarction, compounds based on the triazaspiro scaffold were evaluated for their protective effects on cardiac function during reperfusion. The findings demonstrated reduced apoptotic rates and improved cardiac function metrics upon treatment with these compounds .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound’s uniqueness lies in its triazaspiro core , a feature shared with other bioactive molecules. Below is a comparative analysis with three structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffold: The triazaspiro[4.5]decane core in the target compound is rare compared to more common spiro[indole-piperidine] systems (e.g., Compound C).
Substituent Impact : The sulfanyl-acetamide moiety differentiates it from analogs like Compound B, which uses benzothiazole for π-π stacking. The 4-methoxyphenyl group may enhance solubility compared to halogenated analogs (e.g., Compound A) .
Similarity Metrics : Tanimoto and Dice scores (calculated via MACCS or Morgan fingerprints) highlight moderate structural overlap with kinase inhibitors (Compound A) but low similarity to HDAC6-targeting spiroindoles (Compound C) .
Research Findings and Mechanistic Insights
Molecular Dynamics (MD) and Docking Predictions
- Binding Affinity : Docking studies suggest the 4-methoxyphenyl group forms hydrogen bonds with catalytic lysine residues in kinase ATP pockets, akin to Compound A’s fluorophenyl interaction .
- Spirocyclic Rigidity : MD simulations indicate the triazaspiro core reduces entropic penalties upon binding compared to flexible analogs, enhancing residence time .
Spectroscopic and Metabolomic Comparisons
- MS/MS Fragmentation : Molecular networking (cosine score > 0.8) clusters the target compound with spirocyclic kinase inhibitors, suggesting shared fragmentation pathways (e.g., cleavage at the sulfanyl bridge) .
- Metabolite Dereplication : LCMS profiles differ significantly from HDAC-targeting spiroindoles, supporting divergent bioactivity .
Challenges and Limitations
- Synthetic Complexity : The triazaspiro core requires multi-step synthesis with low yields (~15%), limiting scalability compared to simpler spiro systems .
- SAR Ambiguities: Minor substituent changes (e.g., methyl → methoxy) drastically alter solubility but show unpredictable effects on potency, necessitating high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
